Cas no 1008112-09-1 ((3S,4R)-4-phenylpyrrolidin-3-ol)

(3S,4R)-4-phenylpyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyrrolidinol,4-phenyl-, (3S,4R)-
- (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride
- (3S,4R)-4-phenylpyrrolidin-3-ol
- 4-PHENYLPYRROLIDIN-3-OL
- trans-4-Phenylpyrrolidin-3-ol hydrochloride
- DTXSID70648610
- (3S,4R)-4-Phenylpyrrolidin-3-ol--hydrogen chloride (1/1)
- A16230
- 1008112-09-1
- 1135310-02-9
- AC-23713
- AKOS006306130
- rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride
- (3S,4R)-4-phenylpyrrolidin-3-olhydrochloride
- (3S,4R)-4-phenylpyrrolidin-3-ol;hydrochloride
- (3s,4r)-4-phenylpyrrolidin-3-ol hcl
- F86368
- EN300-2007690
- AKOS016015877
-
- Inchi: InChI=1S/C10H13NO.ClH/c12-10-7-11-6-9(10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10+;/m0./s1
- InChI Key: PXQNESYPIZUPHU-BAUSSPIASA-N
- SMILES: Cl.C1C=CC([C@@H]2CNC[C@H]2O)=CC=1
Computed Properties
- Exact Mass: 199.07600
- Monoisotopic Mass: 199.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.26000
- LogP: 1.86510
(3S,4R)-4-phenylpyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S228620-10mg |
(3S,4R)-4-Phenylpyrrolidin-3-olHydrochloride |
1008112-09-1 | 10mg |
$ 585.00 | 2022-06-02 | ||
Chemenu | CM198078-1g |
(3S,4R)-4-Phenylpyrrolidin-3-ol |
1008112-09-1 | 95% | 1g |
$480 | 2023-03-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3117-1G |
(3S,4R)-4-phenylpyrrolidin-3-ol |
1008112-09-1 | 95% | 1g |
¥ 7,920.00 | 2023-03-20 | |
Chemenu | CM198078-1g |
(3S,4R)-4-Phenylpyrrolidin-3-ol |
1008112-09-1 | 95% | 1g |
$833 | 2021-08-05 | |
TRC | S228620-2.5mg |
(3S,4R)-4-Phenylpyrrolidin-3-olHydrochloride |
1008112-09-1 | 2.5mg |
$ 200.00 | 2022-06-02 | ||
TRC | S228620-5mg |
(3S,4R)-4-Phenylpyrrolidin-3-olHydrochloride |
1008112-09-1 | 5mg |
$ 370.00 | 2022-06-02 | ||
Ambeed | A725898-1g |
(3S,4R)-4-Phenylpyrrolidin-3-ol |
1008112-09-1 | 98+% | 1g |
$459.0 | 2024-04-26 |
(3S,4R)-4-phenylpyrrolidin-3-ol Related Literature
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on (3S,4R)-4-phenylpyrrolidin-3-ol
Introduction to (3S,4R)-4-phenylpyrrolidin-3-ol (CAS No. 1008112-09-1)
(3S,4R)-4-phenylpyrrolidin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1008112-09-1, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This chiral pyrrolidine derivative has garnered considerable attention due to its unique structural features and potential biological activities. The precise stereochemistry, defined by the (3S,4R) configuration, plays a crucial role in its interaction with biological targets, making it a subject of intense research interest.
The molecular structure of (3S,4R)-4-phenylpyrrolidin-3-ol consists of a pyrrolidine ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 3-position. The stereochemical arrangement at the 3S and 4R positions is critical for its pharmacological properties, as enantiomeric differences can significantly influence binding affinity, metabolic stability, and overall efficacy in biological systems. This compound exemplifies the importance of stereochemical control in drug design and development.
In recent years, there has been growing interest in exploring the pharmacological potential of (3S,4R)-4-phenylpyrrolidin-3-ol. Preliminary studies have suggested that this compound may exhibit properties relevant to central nervous system (CNS) modulation, neuroprotection, and potential applications in treating neurological disorders. The phenylpyrrolidine scaffold is known for its versatility in drug discovery, and modifications at key positions can lead to compounds with tailored biological activities.
One of the most compelling aspects of (3S,4R)-4-phenylpyrrolidin-3-ol is its potential as a lead compound for further medicinal chemistry optimization. Researchers have been investigating its interactions with various enzymes and receptors, aiming to develop novel therapeutic agents. The hydroxyl group at the 3-position provides a handle for chemical modifications, allowing for the synthesis of analogs with enhanced pharmacokinetic profiles or improved target specificity.
The synthesis of (3S,4R)-4-phenylpyrrolidin-3-ol presents unique challenges due to its chiral center requirements. Advanced synthetic methodologies, including asymmetric catalysis and enantioselective reactions, are employed to achieve the desired stereochemical purity. These synthetic approaches not only highlight the ingenuity of modern organic chemistry but also underscore the importance of precision in constructing complex molecular architectures.
Recent advancements in computational chemistry have further accelerated the exploration of (3S,4R)-4-phenylpyrrolidin-3-ol's pharmacological potential. Molecular modeling studies have provided insights into its binding modes with biological targets, aiding in the rational design of more effective derivatives. These computational tools are indispensable in modern drug discovery pipelines, enabling researchers to predict and optimize molecular interactions with high fidelity.
The pharmaceutical industry has taken notice of (3S,4R)-4-phenylpyrrolidin-3-ol due to its promising characteristics. Several companies are actively engaged in evaluating its suitability for clinical development. Early-phase studies may focus on assessing its safety profile and preliminary efficacy in relevant disease models. Such investigations are critical steps toward translating preclinical findings into tangible therapeutic benefits for patients.
Beyond its potential therapeutic applications, (3S,4R)-4-phenylpyrrolidin-3-ol also serves as an important tool compound in academic research. Its unique structure allows scientists to probe fundamental questions about molecular recognition and drug-receptor interactions. By studying this compound, researchers can gain valuable insights that may inform the development of future generations of drugs.
The future direction of research on (3S,4R)-4-phenylpyrrolidin-3-ol appears promising. Ongoing studies are likely to explore new synthetic routes, investigate novel biological activities, and assess its suitability for drug development programs. As our understanding of molecular mechanisms continues to evolve, compounds like (3S,4R)-4-phenylpyrrolidin-3-ol will remain at the forefront of pharmaceutical innovation.
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